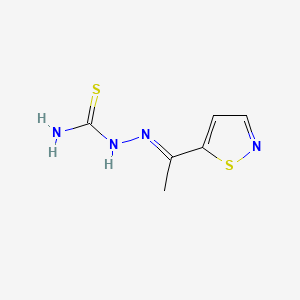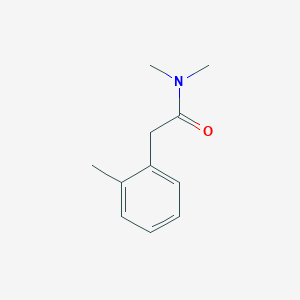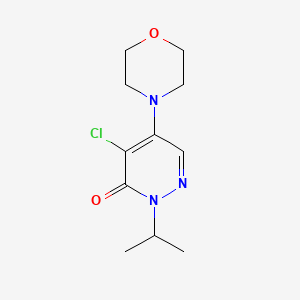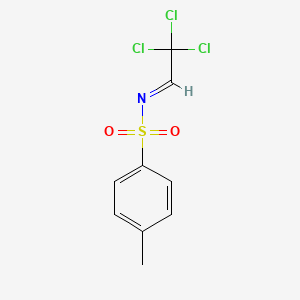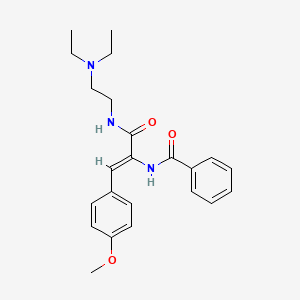
alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide is a synthetic organic compound that belongs to the class of cinnamamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzamide, diethylamine, and 4-methoxycinnamic acid.
Amidation Reaction: The benzamide is reacted with 4-methoxycinnamic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate cinnamamide.
Amine Substitution: The intermediate cinnamamide is then reacted with diethylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamohydrazide
- Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamic acid
Uniqueness
Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide is unique due to its specific structural features, such as the presence of both benzamido and diethylamino groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
3796-03-0 |
|---|---|
Formule moléculaire |
C23H29N3O3 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[(Z)-3-[2-(diethylamino)ethylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-26(5-2)16-15-24-23(28)21(17-18-11-13-20(29-3)14-12-18)25-22(27)19-9-7-6-8-10-19/h6-14,17H,4-5,15-16H2,1-3H3,(H,24,28)(H,25,27)/b21-17- |
Clé InChI |
MEJUYVWNZRVEKR-FXBPSFAMSA-N |
SMILES isomérique |
CCN(CC)CCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


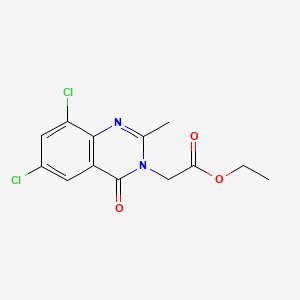
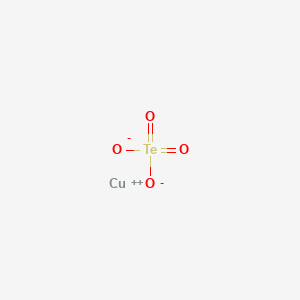
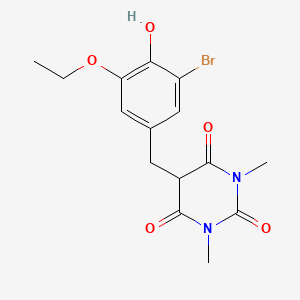
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)

![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)

